Olgotrelvir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2763596-71-8 |

|---|---|

Molecular Formula |

C22H30N4O7S |

Molecular Weight |

494.6 g/mol |

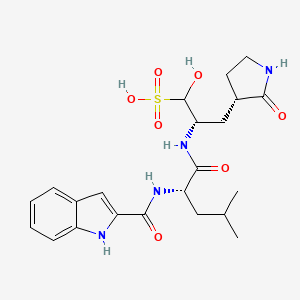

IUPAC Name |

(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid |

InChI |

InChI=1S/C22H30N4O7S/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33)/t14-,16-,18-,22?/m0/s1 |

InChI Key |

IICZZAVAIPTWCL-HBIMBUPRSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

Olgotrelvir (STI-1558): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olgotrelvir (formerly STI-1558) is a novel, orally bioavailable antiviral agent developed as a standalone treatment for COVID-19. It is a prodrug that is rapidly converted in the body to its active form, AC1115. What sets this compound apart is its dual mechanism of action, simultaneously inhibiting two key proteins essential for the SARS-CoV-2 lifecycle: the viral main protease (Mpro or 3CLpro) and the host's cathepsin L (CTSL). This dual-pronged attack not only hinders viral replication but also blocks viral entry into host cells. Preclinical and clinical studies have demonstrated this compound's potent antiviral activity against a broad range of SARS-CoV-2 variants, a favorable pharmacokinetic profile that eliminates the need for a boosting agent like ritonavir, and a good safety and tolerability profile. A pivotal Phase 3 clinical trial has met its primary and key secondary endpoints, showing a significant reduction in the time to symptom resolution and a decrease in viral load in patients with mild to moderate COVID-19.

Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. This compound emerged from these efforts as a promising next-generation oral antiviral. Developed by ACEA Therapeutics, a subsidiary of Sorrento Therapeutics, this compound was designed to address some of the limitations of earlier antiviral treatments, such as the potential for drug-drug interactions and the emergence of viral resistance.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical data, and clinical findings.

Mechanism of Action: A Dual-Targeting Strategy

This compound is a prodrug that undergoes conversion to its active metabolite, AC1115.[1][4][5] AC1115 is a potent inhibitor of two distinct enzymes:

-

SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease crucial for the replication of SARS-CoV-2. It cleaves the viral polyproteins into functional proteins necessary for viral assembly. By inhibiting Mpro, AC1115 effectively halts the viral replication cycle.[3][4]

-

Human Cathepsin L (CTSL): CTSL is a host cysteine protease located in the endosomes of host cells. It plays a key role in the entry of SARS-CoV-2 into cells by priming the viral spike protein for fusion with the host cell membrane. By inhibiting CTSL, AC1115 blocks the virus from entering host cells.[1][4][5]

This dual-targeting approach offers the potential for a more robust and durable antiviral effect, as it simultaneously addresses two critical and independent stages of the viral lifecycle.

Caption: Dual mechanism of this compound's active form, AC1115.

Preclinical Development

Enzymatic and Cell-Based Assays

The inhibitory activity of AC1115 was evaluated in a series of in vitro assays.

Table 1: In Vitro Inhibitory Activity of AC1115

| Target/Virus | Assay Type | Metric | Value | Reference |

| SARS-CoV-2 Mpro (WA-1) | Enzymatic | IC50 | 2.7 nM | [6][7] |

| SARS-CoV-2 Mpro (Omicron) | Enzymatic | IC50 | 14.3 nM | [6] |

| Human Cathepsin L | Enzymatic | IC50 | 27.4 pM | [6] |

| SARS-CoV-2 (WA-1) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |

| SARS-CoV-2 (Alpha) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |

| SARS-CoV-2 (Beta) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |

| SARS-CoV-2 (Gamma) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |

| SARS-CoV-2 (Delta) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |

| SARS-CoV-2 (Lambda) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |

| SARS-CoV-2 (Omicron BA.5) | Cell-based (Vero E6) | EC50 | 0.8 µM | [6] |

| SARS-CoV-2 (Omicron BA.5) | Cell-based (differentiated normal human bronchial epithelial cells) | EC50 | < 41 nM | [6] |

AC1115 demonstrated potent inhibition of Mpro from various SARS-CoV-2 variants, including Omicron.[6] Notably, it also showed potent activity against nirmatrelvir-resistant Mpro E166 mutants.[1][6] The inhibition of CTSL was exceptionally potent, with a picomolar IC50 value.[6] In cell-based assays, this compound effectively inhibited the replication of all tested SARS-CoV-2 variants of concern.[1][5]

Animal Models

The in vivo efficacy of this compound was evaluated in the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection and develops COVID-19-like disease.

-

Key Findings:

-

Oral administration of this compound significantly reduced viral load in the lungs of infected mice.[1]

-

Treatment with this compound prevented body weight loss, a key indicator of disease severity in this model.[1]

-

This compound treatment also led to a reduction in the release of inflammatory cytokines and lessened lung pathologies.[1]

-

Pharmacokinetics

Pharmacokinetic studies in animal models (dogs and monkeys) and humans demonstrated that this compound has high oral bioavailability, with up to 85% in animals.[7][8] A key advantage of this compound is that it achieves significant plasma exposure without the need for co-administration with a pharmacokinetic enhancer like ritonavir, thereby reducing the risk of drug-drug interactions.[1][7]

Clinical Development

This compound has progressed through Phase 1, 2, and 3 clinical trials.

Phase 1 and 2 Studies

Phase 1 studies (NCT05364840 and NCT05523739) in healthy volunteers established a favorable safety and pharmacokinetic profile for this compound.[1][2] These studies confirmed its high oral bioavailability in humans and provided the dose-ranging information necessary for subsequent efficacy trials.

Phase 3 Pivotal Trial (NCT05716425)

A large-scale, randomized, double-blind, placebo-controlled Phase 3 trial was conducted in 1,212 non-hospitalized adult patients with mild to moderate COVID-19.[4][9]

Table 2: Key Outcomes of the Phase 3 Clinical Trial of this compound

| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) / p-value | Reference |

| Primary Endpoint | ||||

| Median Time to Sustained Recovery of 11 COVID-19 Symptoms | 205 hours (8.5 days) | 264 hours (11.0 days) | 1.29 (1.13 to 1.46); p<0.001 | [9][10] |

| Key Secondary Endpoint | ||||

| Change in Viral RNA Load from Baseline at Day 4 (log10 copies/mL) | -2.20 | -1.40 | p<0.0001 | [9][10] |

The trial successfully met its primary endpoint, demonstrating a statistically significant 2.4-day reduction in the time to sustained recovery of 11 COVID-19 symptoms in patients treated with this compound compared to placebo.[10] Furthermore, this compound significantly reduced the viral RNA load at day 4 of treatment.[10]

Safety and Tolerability

Across the clinical trial program, this compound has been shown to be safe and well-tolerated. The most common treatment-emergent adverse events were mild and included nausea and skin rash, which were generally more frequent in the this compound group compared to placebo.[10] No treatment-related serious adverse events or deaths were reported in the Phase 3 trial.

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

Caption: Workflow for the Mpro enzymatic inhibition assay.

A fluorescence resonance energy transfer (FRET)-based assay is commonly used to determine the inhibitory activity of compounds against Mpro.

-

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a specific fluorogenic peptide substrate containing the Mpro cleavage sequence, AC1115, assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT), and 384-well plates.

-

Procedure: a. A solution of Mpro enzyme is pre-incubated with varying concentrations of AC1115 in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is monitored over time using a plate reader at appropriate excitation and emission wavelengths. d. The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

Data Analysis: The percent inhibition is calculated for each concentration of AC1115 relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable equation.

Cathepsin L (CTSL) Inhibition Assay

Caption: Workflow for the Cathepsin L enzymatic inhibition assay.

The inhibitory activity against human CTSL is also determined using a fluorometric assay.

-

Reagents and Materials: Recombinant human Cathepsin L, a fluorogenic substrate such as Z-Phe-Arg-AMC, AC1115, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM DTT, 5 mM EDTA), and 96-well plates.

-

Procedure: a. Cathepsin L is pre-incubated with varying concentrations of AC1115 in the assay buffer. b. The reaction is started by adding the fluorogenic substrate. c. The increase in fluorescence due to the release of the fluorophore is measured over time.

-

Data Analysis: The IC50 value is calculated in a similar manner to the Mpro inhibition assay.

Cell-Based Antiviral Assay

Caption: Workflow for the cell-based antiviral activity assay.

The antiviral activity of this compound is typically assessed by its ability to protect cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.

-

Cells and Virus: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used. A known titer of a SARS-CoV-2 variant is used for infection.

-

Procedure: a. Vero E6 cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with serial dilutions of this compound. c. Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. The plates are incubated for a period of 48 to 72 hours.

-

Data Analysis: The extent of CPE is quantified, often by staining the remaining viable cells with crystal violet. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is then calculated from the dose-response curve.

Conclusion

This compound represents a significant advancement in the development of oral antiviral therapies for COVID-19. Its novel dual mechanism of action, targeting both viral replication and entry, offers a promising strategy to combat SARS-CoV-2 and its evolving variants. The robust preclinical data, coupled with the positive results from a large-scale Phase 3 clinical trial, underscore its potential as a standalone treatment that is both effective and well-tolerated, without the need for a boosting agent. As this compound moves towards potential regulatory approval, it holds the promise of becoming a valuable tool in the ongoing management of COVID-19.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. hub.hku.hk [hub.hku.hk]

- 10. researchgate.net [researchgate.net]

Olgotrelvir: A Dual-Action Antiviral Agent Targeting SARS-CoV-2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Compound Information

Olgotrelvir, also known by its synonym STI-1558, is an investigational oral antiviral medication developed for the treatment of COVID-19. It is a prodrug that is converted in the body to its active form, AC1115.

IUPAC Name: (2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid.[1]

Synonyms:

-

STI-1558

-

This compound sodium

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both a viral and a host protease essential for the SARS-CoV-2 life cycle. This dual-action approach is designed to provide a robust antiviral effect and potentially reduce the likelihood of drug resistance.[1]

-

Inhibition of SARS-CoV-2 Main Protease (Mpro): The active form of this compound, AC1115, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication and assembly. By blocking Mpro, this compound effectively halts the viral replication cycle.[1]

-

Inhibition of Human Cathepsin L (CTSL): this compound also inhibits human cathepsin L, a host cell protease. Cathepsin L is involved in the entry of SARS-CoV-2 into host cells by facilitating the cleavage of the viral spike protein, a necessary step for viral fusion with the host cell membrane. By inhibiting cathepsin L, this compound can block the virus from entering host cells.[1]

Signaling Pathway and Mechanism of Action Diagram

Caption: Dual mechanism of this compound targeting viral and host proteases.

Quantitative Data

In Vitro Inhibitory Activity

| Target Enzyme | Compound | IC50 |

| SARS-CoV-2 Mpro (WA-1) | AC1115 | 2.7 nM |

| SARS-CoV-2 Mpro (Omicron) | AC1115 | 14.3 nM |

| Human Cathepsin L | AC1115 | 27.4 pM |

Data sourced from Hilaris Publisher.

Antiviral Activity in Cell Culture

| Cell Line | SARS-CoV-2 Variant | Compound | EC50 |

| Vero E6 | WA-1 | AC1115 | 1 µM |

| Vero E6 | Omicron BA.5 | AC1115 | 0.8 µM |

| Differentiated Normal Human Bronchial Epithelial Cells | Omicron BA.5 | AC1115 | < 41 nM |

Data sourced from Hilaris Publisher.

Phase 3 Clinical Trial Efficacy Data

| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

| Time to Sustained Recovery of 11 COVID-19 Symptoms (mITT population) | - | - | 1.29 (1.13 to 1.46) | 0.0001 |

| Change in Viral RNA Load at Day 4 (log10 copies/mL) | -0.8 (relative to placebo) | - | - | <0.0001 |

| Time to Sustained Recovery in At-Risk Patients | - | - | 1.36 (1.04 to 1.77) | 0.026 |

| Change in Viral RNA Load in At-Risk Patients at Day 4 (log10 copies/mL) | -1.1 (relative to placebo) | - | - | <0.0001 |

mITT: modified Intent-to-Treat. Data sourced from Hilaris Publisher and PubMed.[2]

Phase 3 Clinical Trial Safety Data

| Adverse Event | This compound Group (%) | Placebo Group (%) |

| Mild Skin Rash | 2.5 | Not Reported |

| Mild Nausea | 1.3 | Not Reported |

No drug-related serious adverse events or deaths were reported. Data sourced from Hilaris Publisher.

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) substrate.

1. Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compound (AC1115) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

2. Procedure:

-

Prepare serial dilutions of the test compound (AC1115) in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted test compound to the wells of a 384-well plate. For the positive control (no inhibition), add 2 µL of assay buffer with DMSO. For the negative control (background), add 2 µL of assay buffer.

-

Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~0.5 µM) to the wells containing the test compound and the positive control. Add 10 µL of assay buffer to the negative control wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 8 µL of the FRET substrate (final concentration ~20 µM) to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Human Cathepsin L Inhibition Assay (Fluorogenic)

This protocol describes a typical method for assessing the inhibitory activity of compounds against human cathepsin L using a fluorogenic substrate.

1. Reagents and Materials:

-

Recombinant human Cathepsin L

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer: 100 mM sodium acetate (pH 5.5), 5 mM DTT, 1 mM EDTA

-

Test compound (AC1115) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

2. Procedure:

-

Prepare serial dilutions of the test compound (AC1115) in DMSO and then in assay buffer.

-

Add 5 µL of the diluted test compound to the wells of a 384-well plate. Add 5 µL of assay buffer with DMSO to the positive control wells.

-

Add 10 µL of recombinant human Cathepsin L (final concentration ~1 nM) to the wells.

-

Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor to the enzyme.

-

Start the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~20 µM) to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) using a fluorescence plate reader.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity Assay in Vero E6 Cells

This protocol outlines a general method for determining the antiviral efficacy of a compound against SARS-CoV-2 in a cell-based assay.

1. Reagents and Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics

-

Test compound (AC1115)

-

96-well cell culture plates

-

Reagents for quantifying viral RNA (qRT-PCR) or cytopathic effect (CPE).

2. Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in DMEM with 2% FBS.

-

Remove the culture medium from the cells and add the diluted test compound.

-

Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Assess the antiviral activity by either:

-

qRT-PCR: Extract RNA from the cell supernatant and quantify the viral copy number.

-

CPE Assay: Observe the cells under a microscope and score the cytopathic effect.

-

-

Calculate the percent inhibition of viral replication for each compound concentration.

-

Determine the EC50 value, the concentration at which the compound inhibits viral replication by 50%.

Experimental Workflow Diagram

Caption: High-level overview of the experimental workflow for this compound evaluation.

References

Olgotrelvir: A Technical Deep Dive into its Dual Mechanism of Action for the Treatment of COVID-19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olgotrelvir (formerly STI-1558) is an orally bioavailable prodrug of AC1115, a potent antiviral agent demonstrating a novel dual mechanism of action against SARS-CoV-2. This document provides a comprehensive technical overview of this compound, focusing on its targeted inhibition of both the viral main protease (Mpro or 3CLpro) and the host's Cathepsin L (CTSL). By targeting both viral replication and entry, this compound presents a promising strategy to combat COVID-19, potentially offering a higher barrier to resistance. This guide details the quantitative data from key experiments, the methodologies employed, and visual representations of its mechanism and experimental workflows.

Introduction

The ongoing challenge of the COVID-19 pandemic and the emergence of new SARS-CoV-2 variants necessitate the development of effective oral antiviral therapies. This compound is a next-generation antiviral candidate designed to act as a standalone treatment.[1] It is a prodrug that is efficiently converted to its active form, AC1115, in plasma through a non-enzymatic process.[2] AC1115 exhibits potent inhibitory activity against two crucial targets: the SARS-CoV-2 main protease (Mpro), which is essential for viral replication, and the human Cathepsin L (CTSL), a key host protease involved in viral entry into cells.[2][3] This dual-action approach distinguishes this compound from other authorized antiviral agents.

Dual Mechanism of Action

The antiviral efficacy of this compound stems from the ability of its active metabolite, AC1115, to simultaneously disrupt two critical stages of the SARS-CoV-2 lifecycle:

-

Inhibition of Viral Replication via Mpro: The SARS-CoV-2 Mpro is a cysteine protease that plays an indispensable role in the viral replication cycle by cleaving the viral polyproteins into functional proteins.[4] AC1115 acts as a potent inhibitor of Mpro, thereby halting the viral replication process.[2]

-

Inhibition of Viral Entry via Cathepsin L: For SARS-CoV-2 to enter host cells via the endosomal pathway, the viral spike (S) protein needs to be cleaved by host proteases. Cathepsin L is a key host cysteine protease responsible for this cleavage.[4] By inhibiting Cathepsin L, AC1115 effectively blocks this pathway of viral entry into host cells.[2]

This dual mechanism is anticipated to not only provide robust antiviral activity but also to present a higher genetic barrier to the development of viral resistance.

Caption: Dual mechanism of action of this compound's active form, AC1115.

Quantitative Data

The inhibitory potency and antiviral activity of this compound and its active metabolite, AC1115, have been quantified through a series of in vitro and in vivo experiments.

Table 1: In Vitro Inhibitory Activity of AC1115

| Target | SARS-CoV-2 Variant | IC50 | Reference |

| Mpro | WA-1 | 2.7 nM | [2] |

| Omicron | 14.3 nM | [2] | |

| Cathepsin L | Human | 27.4 pM | [2] |

Table 2: In Vitro Antiviral Activity of this compound and AC1115

| Compound | Cell Line | SARS-CoV-2 Variant | EC50 | Reference |

| AC1115 | Vero E6 | WA-1 | 1 µM | [2] |

| Vero E6 | Omicron BA.5 | 0.8 µM | [2] | |

| AC1115 | Differentiated NHBE | Omicron BA.5 | < 41 nM | [2] |

| This compound | Pseudotyped rVSV | - | 54.5 - 81.4 nM | [2] |

Table 3: In Vivo Efficacy of this compound in K18-hACE2 Mouse Model

| Dosage (Oral, BID) | Outcome | Reference |

| 500 mg/kg | Significantly reduced lung viral load, cytokine release, and lung pathology. Prevented body weight loss. | [2] |

| 1000 mg/kg | Significantly reduced lung viral load, cytokine release, and lung pathology. Prevented body weight loss. | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Mpro and Cathepsin L Enzyme Activity Inhibition Assays

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the inhibitory activity of AC1115 against SARS-CoV-2 Mpro and human Cathepsin L.

-

Mpro Inhibition Assay:

-

Enzyme: Recombinant SARS-CoV-2 Mpro (WA-1 and Omicron variants).

-

Substrate: A FRET-based peptide substrate.

-

Procedure: The Mpro enzyme was pre-incubated with varying concentrations of AC1115 for 30 minutes. The reaction was initiated by the addition of the FRET substrate.

-

Detection: The fluorescence intensity was measured over time using a fluorescent plate reader (Excitation: 340-360 nm, Emission: 460-480 nm). The rate of substrate cleavage is proportional to the fluorescence signal.

-

Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

-

Cathepsin L Inhibition Assay:

-

Enzyme: Recombinant human Cathepsin L.

-

Substrate: A fluorogenic peptide substrate.

-

Procedure: Similar to the Mpro assay, Cathepsin L was pre-incubated with AC1115 before the addition of the substrate.

-

Detection: Fluorescence was monitored to determine the rate of substrate cleavage.

-

Data Analysis: IC50 values were determined from the dose-response curves.

-

Caption: Workflow for the FRET-based enzyme inhibition assay.

Cell-Based Antiviral Activity Assays

-

Vero E6 Cell Assay:

-

Cells: Vero E6 cells were seeded in 96-well plates.

-

Virus: SARS-CoV-2 variants (e.g., WA-1, Omicron BA.5).

-

Procedure: Cells were infected with SARS-CoV-2 and simultaneously treated with various concentrations of AC1115.

-

Endpoint: After a set incubation period, the viral-induced cytopathic effect (CPE) was measured.

-

Data Analysis: EC50 values, the concentration required to inhibit CPE by 50%, were calculated.

-

-

Pseudotyped Virus Entry Assay:

-

Virus: A recombinant vesicular stomatitis virus (rVSV) pseudotyped with the SARS-CoV-2 Spike protein and expressing a luciferase reporter gene.

-

Cells: Host cells susceptible to SARS-CoV-2 entry.

-

Procedure: Cells were pre-treated with this compound before being infected with the pseudotyped virus.

-

Endpoint: Luciferase activity was measured as an indicator of viral entry.

-

Data Analysis: IC50 values for the inhibition of viral entry were determined.

-

Caption: Workflow for the cell-based antiviral activity assay.

In Vivo Efficacy Studies in K18-hACE2 Transgenic Mouse Model

-

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.

-

Infection: Mice were intranasally infected with SARS-CoV-2.

-

Treatment: this compound was administered orally twice daily (BID) at doses of 500 mg/kg and 1000 mg/kg.

-

Endpoints:

-

Viral Load: Lung tissue was collected at specific time points post-infection, and viral titers were determined by quantitative PCR (qPCR) or plaque assay.

-

Body Weight: Monitored daily as an indicator of disease progression.

-

Cytokine Levels: Measured in bronchoalveolar lavage fluid (BALF).

-

Histopathology: Lung tissues were examined for pathological changes.

-

Conclusion

This compound, through its active metabolite AC1115, demonstrates a potent and innovative dual mechanism of action against SARS-CoV-2 by inhibiting both the viral Mpro and the host Cathepsin L. The comprehensive in vitro and in vivo data presented herein underscore its potential as a standalone oral therapeutic for COVID-19. The dual-target approach may offer a significant advantage in overcoming viral resistance and providing a robust treatment option against current and future SARS-CoV-2 variants. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in humans.

References

- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

Olgotrelvir Prodrug Conversion to AC1115: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olgotrelvir (formerly STI-1558) is an orally administered prodrug designed for the treatment of COVID-19. It exhibits a dual mechanism of action by targeting both the SARS-CoV-2 main protease (Mpro) and human cathepsin L, crucial for viral replication and entry, respectively.[1][2] A key feature of this compound's pharmacokinetic profile is its efficient, non-enzymatic conversion in the plasma to its active metabolite, AC1115.[1] This whitepaper provides a comprehensive overview of the available technical information regarding this conversion, including a proposed mechanism, and outlines the general experimental approaches used to characterize such transformations. While specific quantitative data on the conversion kinetics remain proprietary, this guide synthesizes the current understanding to inform further research and development.

Introduction to this compound and its Active Metabolite, AC1115

This compound was developed to provide a standalone oral antiviral therapy for COVID-19, mitigating the need for pharmacokinetic enhancers like ritonavir.[1] Its active form, AC1115, is a potent inhibitor of both the viral Mpro and the host's cathepsin L. The prodrug strategy enhances oral bioavailability, allowing for effective systemic concentrations of AC1115 to be achieved.[1]

The Prodrug Conversion Mechanism

This compound is chemically characterized as a bisulfite adduct of its active aldehyde form, AC1115. This structural feature is central to its non-enzymatic conversion in the bloodstream.

Proposed Non-Enzymatic Hydrolysis

The conversion of this compound to AC1115 is understood to occur via spontaneous hydrolysis in the physiological environment of the plasma.[1] Bisulfite adducts of aldehydes are known to be reversible and their stability is pH-dependent. At the near-neutral pH of blood plasma (approximately 7.4), the equilibrium is expected to favor the dissociation of the adduct, releasing the active aldehyde, AC1115, and bisulfite.

Quantitative Data

As of the latest available public data, specific quantitative parameters for the conversion of this compound to AC1115 in human plasma have not been published. This includes the rate of conversion, the plasma half-life of this compound, and the peak concentration (Cmax) and time to peak concentration (Tmax) specifically for the conversion process. Clinical trial results have focused on the overall pharmacokinetic profile of the active metabolite, AC1115, and the clinical efficacy and safety of this compound administration.[3]

Table 1: Summary of Publicly Available Pharmacological Information

| Parameter | Description | Finding | Citation |

| Prodrug | This compound (STI-1558) | An orally bioavailable prodrug. | [1] |

| Active Metabolite | AC1115 | Potent inhibitor of SARS-CoV-2 Mpro and human cathepsin L. | [2] |

| Conversion Location | Plasma | The conversion from this compound to AC1115 occurs in the plasma. | [1] |

| Conversion Type | Non-enzymatic | The conversion process does not require enzymatic activity. | [1] |

| Chemical Nature | Bisulfite Adduct | This compound is a bisulfite adduct of the active aldehyde, AC1115. |

Experimental Protocols

Detailed experimental protocols for the study of this compound's conversion to AC1115 are not publicly available. However, based on standard practices in pharmaceutical sciences, the following methodologies would be employed to characterize this prodrug conversion.

In Vitro Plasma Stability Assay

This assay is fundamental to determining the rate of non-enzymatic conversion.

Objective: To quantify the rate of conversion of this compound to AC1115 in human plasma and determine the half-life of the prodrug.

Methodology:

-

Sample Preparation: this compound is incubated in fresh human plasma at a predefined concentration at 37°C.

-

Time-Point Sampling: Aliquots of the plasma sample are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The conversion process in the aliquots is stopped, typically by protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected.

-

LC-MS/MS Analysis: The concentrations of both this compound and AC1115 in the supernatant are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The concentration of this compound versus time is plotted, and the half-life (t½) of the conversion is calculated.

Bioanalytical Method for Quantification

A robust and validated bioanalytical method is crucial for accurately measuring the concentrations of this compound and AC1115 in biological matrices.

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and AC1115 in human plasma.

Methodology:

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for its high sensitivity and selectivity.

-

Sample Preparation: Protein precipitation is a common and efficient method for plasma samples.

-

Chromatography: Reversed-phase chromatography is typically used to separate the prodrug and its metabolite from endogenous plasma components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both this compound and AC1115, as well as an internal standard, are monitored.

-

Validation: The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Conclusion

This compound is an innovative prodrug that leverages a non-enzymatic, pH-dependent conversion in the plasma to release its active metabolite, AC1115. This design offers the advantage of high oral bioavailability without the need for a metabolic enhancer. While the precise quantitative details of this conversion are not yet in the public domain, the underlying chemical principles of bisulfite adduct hydrolysis provide a strong basis for its mechanism. The experimental workflows outlined in this whitepaper represent the standard industry practices that would be used to fully characterize the pharmacokinetics of this promising antiviral agent. Further publication of clinical and pharmacokinetic data will be invaluable to the scientific community for a more complete understanding of this compound's disposition in humans.

References

- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sorrento Announces Phase 3 Trial Met Primary Endpoint and Key Secondary Endpoint in Mild or Moderate COVID-19 Adult Patients Treated with Ovydso (this compound), an Oral Mpro Inhibitor as a Standalone Treatment for COVID-19 - BioSpace [biospace.com]

In Vitro Antiviral Activity of Olgotrelvir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral activity of Olgotrelvir (formerly STI-1558), a promising orally bioavailable prodrug for the treatment of COVID-19. This compound is rapidly converted to its active form, AC1115, in plasma. AC1115 exhibits a dual mechanism of action, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and the host cell's Cathepsin L (CTSL), crucial for viral replication and entry, respectively.[1] This document summarizes the available quantitative data, details the experimental methodologies for key assays, and provides visual representations of the mechanism of action and experimental workflows.

Quantitative Antiviral Activity and Enzymatic Inhibition

The antiviral efficacy of this compound's active metabolite, AC1115, has been demonstrated across various SARS-CoV-2 variants of concern (VOCs). The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.

Table 1: In Vitro Antiviral Activity of this compound (AC1115) against SARS-CoV-2 Variants

| Cell Line | Virus Variant | EC50 (µM) | Reference |

| Vero E6 | WA-1 | 0.28 - 4.26 | [2] |

| Vero E6 | Alpha | 0.28 - 4.26 | [2] |

| Vero E6 | Beta | 0.28 - 4.26 | [2] |

| Vero E6 | Delta | 0.28 - 4.26 | [2] |

| Vero E6 | Gamma | 0.28 - 4.26 | [2] |

| Vero E6 | Lambda | 0.28 - 4.26 | [2] |

Table 2: Enzymatic Inhibition by this compound (AC1115)

| Target Enzyme | IC50 | Reference |

| SARS-CoV-2 Mpro (WA-1) | 2.7 nM | |

| SARS-CoV-2 Mpro (Omicron) | 14.3 nM | |

| Human Cathepsin L (CTSL) | 27.4 pM |

Mechanism of Action

This compound exerts its antiviral effect through a dual-targeting mechanism, inhibiting both a key viral enzyme and a host protease involved in viral entry.

References

Olgotrelvir: A Preliminary Safety and Toxicity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent under development for the treatment of COVID-19. It functions as a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L. This dual mechanism is intended to inhibit viral replication and cellular entry.[1][2] this compound is a prodrug that is converted to its active form, AC1115, in the body.[1][2] A key characteristic of this compound is its oral bioavailability without the need for a pharmacokinetic enhancer like ritonavir, potentially reducing the risk of drug-drug interactions.[2] This guide provides a summary of the currently available preliminary safety and toxicity profile of this compound, based on preclinical studies and clinical trials.

Preclinical Safety and Toxicity

While specific quantitative toxicity data such as the median lethal dose (LD50) and no-observed-adverse-effect level (NOAEL) are not publicly available in the reviewed literature, preclinical studies have been conducted in animal models to assess the safety of this compound.

In Vivo Studies

A key preclinical model used to evaluate the efficacy and safety of this compound is the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection. In these studies, oral administration of this compound demonstrated a favorable safety profile.[2]

Table 1: Summary of Preclinical In Vivo Safety Observations for this compound

| Animal Model | Dosing Regimen | Key Safety-Related Observations | Reference |

| K18-hACE2 Transgenic Mice | 500 mg/kg and 1000 mg/kg twice daily (oral) | Prevented body weight loss associated with SARS-CoV-2 infection. Reduced cytokine release and lung pathologies. | [2] |

Clinical Safety Profile

This compound has undergone Phase I, II, and III clinical trials to evaluate its safety and efficacy in humans. The overall findings from these trials suggest a favorable safety profile.

Phase I Studies

Phase I clinical trials (NCT05364840 and NCT05523739) assessed the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The results indicated that the drug was well-tolerated with no serious adverse events reported.

Table 2: Summary of Phase I Clinical Trial Safety Findings

| Trial Identifier(s) | Population | Dosing Regimen | Key Safety Findings | Reference |

| NCT05364840, NCT05523739 | Healthy Volunteers | Single doses up to 2000 mg; Multiple doses up to 800 mg twice daily for 7.5 days | Favorable safety profile; No serious adverse events reported. | [1] |

Phase III Study

A Phase III, double-blind, randomized, placebo-controlled trial (NCT05716425) evaluated the efficacy and safety of this compound in 1,212 non-hospitalized adult patients with mild to moderate COVID-19. The study reported that treatment-emergent adverse events (TEAEs) were generally mild, and the adverse effects were not dose-limiting.[3][4]

Table 3: Incidence of Most Frequent Drug-Related Treatment-Emergent Adverse Events (TEAEs) in Phase III Trial

| Adverse Event | This compound (600 mg BID) | Placebo | Reference |

| Mild Skin Rash | 3.3% | Not specified | [3][4] |

| Mild Nausea | 1.5% | Not specified | [3][4] |

No drug-related serious adverse events or deaths were reported in the this compound group.[3][4]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. The following are high-level summaries based on the available information.

Preclinical K18-hACE2 Mouse Model (General Protocol Outline)

The efficacy and safety of this compound were evaluated in K18-hACE2 transgenic mice, a common model for studying SARS-CoV-2 infection. While the specific protocol for the this compound studies is not detailed, a general workflow for such experiments can be visualized.

References

- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]

- 3. This compound as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unique Novel Drug Shows Promise Against SARS-CoV-2 | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of Olgotrelvir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent demonstrating a promising profile for the treatment of COVID-19. A key feature of this compound is its nature as a prodrug, designed for enhanced oral bioavailability. Following administration, it undergoes conversion to its active metabolite, AC1115. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and pharmacokinetics of this compound and its active metabolite, AC1115, based on preclinical and clinical findings. While specific quantitative data remains limited in publicly available literature, this guide synthesizes the current understanding to inform research and development activities.

Introduction

This compound is a dual inhibitor targeting both the SARS-CoV-2 main protease (Mpro) and human cathepsin L. This dual mechanism of action is intended to inhibit viral replication and entry into host cells.[1][2][3] As an orally administered therapeutic, its efficacy is fundamentally linked to its pharmacokinetic profile, particularly its oral bioavailability and the subsequent systemic exposure to the active metabolite, AC1115.

Chemical and Physical Properties

Detailed information on the chemical and physical properties of this compound and AC1115 is not extensively available in the public domain. This compound is described as a highly bioavailable oral prodrug.[2][4]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its conversion to the active form, AC1115. Studies in both animal models and humans have consistently shown "enhanced oral bioavailability" and "significant plasma exposure" without the need for a pharmacokinetic enhancer like ritonavir.[1][2][3]

Preclinical Pharmacokinetics

Preclinical studies in K18-hACE2 transgenic mice have been crucial in establishing the initial pharmacokinetic and efficacy profile of this compound.

Table 1: Summary of Preclinical Pharmacokinetic Observations

| Species | Model | Key Findings | Citation |

| Mouse | K18-hACE2 transgenic | Enhanced oral bioavailability and significant plasma exposure. | [1] |

| Mouse | K18-hACE2 transgenic | Oral administration at 500 and 1000 mg/kg twice daily significantly reduced lung virus load. | [2] |

Clinical Pharmacokinetics

Phase 1 clinical trials (NCT05364840 and NCT05523739) have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1][3] A Phase 3 trial (NCT05716425) has also been conducted in non-hospitalized patients with mild to moderate COVID-19.[5][6]

While the detailed quantitative results from these trials are not fully published, the available information indicates a favorable safety profile and effective plasma exposure.[7]

Table 2: Summary of Clinical Pharmacokinetic Observations from Phase 1 & 3 Trials

| Study Phase | Population | Dosage | Key Findings | Citation |

| Phase 1 | Healthy Volunteers | Single and multiple ascending doses | Favorable safety profile and antiviral activity. | [1][3] |

| Phase 3 | Non-hospitalized adults with mild to moderate COVID-19 | 600 mg twice daily for 5 days | Significantly improved symptom recovery. | [5][6] |

Oral Bioavailability

This compound is explicitly described as a "highly bioavailable oral prodrug."[2][4] This characteristic is a significant advantage, as it allows for standalone administration without a pharmacokinetic booster, thereby reducing the potential for drug-drug interactions. However, the precise percentage of oral bioavailability has not been disclosed in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not available in the public domain. However, based on standard practices for bioanalytical method development for antiviral drugs, the following methodologies are likely employed.

Bioanalytical Method for Plasma Concentration Determination

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

-

Sample Preparation: Plasma samples are typically processed using protein precipitation with a solvent like acetonitrile, followed by centrifugation.[3]

-

Chromatography: Separation of the analyte and an internal standard is achieved using a suitable C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

-

Validation: The method would be validated according to regulatory guidelines (e.g., FDA) for specificity, linearity, accuracy, precision, matrix effect, recovery, and stability.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

-

Cmax (Maximum Plasma Concentration): The highest observed concentration.

-

Tmax (Time to Cmax): The time at which Cmax is reached.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Dual inhibitory mechanism of action of this compound's active form, AC1115.

Experimental Workflow for Pharmacokinetic Study

Caption: General experimental workflow for a pharmacokinetic study.

Discussion and Future Directions

The development of this compound as a standalone oral antiviral for COVID-19 is a significant step forward. Its high oral bioavailability obviates the need for a booster, which simplifies treatment regimens and reduces the risk of drug-drug interactions. However, a more detailed public disclosure of the quantitative pharmacokinetic data from both preclinical and clinical studies is necessary for a complete understanding of its profile.

Future research should focus on:

-

Publication of the full pharmacokinetic data from Phase 1 and 3 clinical trials.

-

Studies on the impact of food on the bioavailability of this compound.

-

Investigation of the pharmacokinetics in special populations (e.g., patients with renal or hepatic impairment).

-

Human mass balance studies to fully characterize the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

Conclusion

This compound is a promising oral antiviral prodrug with enhanced bioavailability, leading to significant plasma concentrations of its active metabolite, AC1115. This allows for effective standalone therapy without a pharmacokinetic enhancer. While the publicly available data provides a strong qualitative understanding of its favorable pharmacokinetic properties, the release of detailed quantitative data will be critical for its continued development and potential regulatory approval.

References

- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PMID: 38181791 | MCE [medchemexpress.cn]

- 2. scielo.br [scielo.br]

- 3. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioanalytical-method-development-and-validation-for-determination-of-nirmatrelvir-in-human-plasma-using-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]

- 5. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. impactfactor.org [impactfactor.org]

Methodological & Application

Application Notes and Protocols for Olgotrelvir (STI-1558) In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent demonstrating potent activity against SARS-CoV-2. It functions as a prodrug, rapidly converting to its active form, AC1115, in the body. AC1115 exhibits a dual mechanism of action by inhibiting two key enzymes essential for the viral life cycle: the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L. This dual inhibition targets both viral replication and entry into host cells, positioning this compound as a promising candidate for the treatment of COVID-19. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy and cytotoxicity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of AC1115 (Active Metabolite of this compound)

| Target | Assay Type | Value | Virus/Variant | Cell Line | Reference |

| SARS-CoV-2 Mpro | Enzymatic (FRET) | IC50: 2.7 nM | WA-1 | - | [1] |

| SARS-CoV-2 Mpro | Enzymatic (FRET) | IC50: 14.3 nM | Omicron | - | [1] |

| Human Cathepsin L | Enzymatic | IC50: 27.4 pM | - | - | [1] |

Table 2: In Vitro Antiviral Activity of this compound and AC1115

| Compound | Assay Type | Value | Virus/Variant | Cell Line | Reference |

| AC1115 | Antiviral | EC50: 1 µM | WA-1 | Vero E6 | [1] |

| AC1115 | Antiviral | EC50: 0.8 µM | Omicron BA.5 | Vero E6 | [1] |

| AC1115 | Antiviral | EC50: <41 nM | Omicron BA.5 | Differentiated Normal Human Bronchial Epithelial Cells | [1] |

| This compound | Pseudotyped Virus Entry | IC50: 54.5-81.4 nM | SARS-CoV-2 S protein | - | [1] |

| This compound | Antiviral | EC50: 0.28 to 4.26 µM | WA-1, Alpha, Beta, Delta, Lambda, and Gamma | Vero E6 |

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound's active form, AC1115, against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Mpro FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM HEPES pH 7.3, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 10% Glycerol

-

AC1115 (or other test compounds)

-

DMSO (for compound dilution)

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 460-480 nm)

Procedure:

-

Prepare a serial dilution of AC1115 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~5 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the Mpro FRET substrate (final concentration ~375 nM) to each well.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Human Cathepsin L Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the IC50 of AC1115 against human Cathepsin L.

Materials:

-

Recombinant human Cathepsin L

-

Cathepsin L fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 5.5

-

AC1115 (or other test compounds)

-

DMSO

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of AC1115 in DMSO and then in Assay Buffer.

-

Add 50 µL of the diluted compound or DMSO control to the wells.

-

Add 25 µL of recombinant human Cathepsin L to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the Cathepsin L substrate (final concentration ~15 µM).

-

Measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

-

Determine the reaction rate from the linear phase of the fluorescence increase.

-

Calculate the percent inhibition for each concentration.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay) in Vero E6 Cells

This protocol determines the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in Vero E6 cells.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (desired strain)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

-

This compound (or other test compounds)

-

Carboxymethylcellulose (CMC) or Agarose overlay medium

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formaldehyde (4%)

-

6-well or 12-well plates

Procedure:

-

Seed Vero E6 cells in multi-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Remove the virus inoculum and add the diluted this compound or media control.

-

Incubate for a specified period (e.g., 48-72 hours) at 37°C.

-

Remove the medium and overlay the cells with a medium containing CMC or agarose to restrict virus spread to adjacent cells.

-

Incubate until plaques are visible (typically 2-3 days).

-

Fix the cells with 4% formaldehyde for 30 minutes.

-

Remove the overlay and stain the cells with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (Crystal Violet Staining)

This protocol measures the half-maximal cytotoxic concentration (CC50) of this compound in Vero E6 cells.

Materials:

-

Vero E6 cells

-

DMEM with 10% FBS

-

This compound (or other test compounds)

-

Crystal Violet staining solution

-

Methanol or a suitable solubilization buffer

-

96-well, clear, flat-bottom plates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in DMEM with 10% FBS.

-

Remove the old medium and add 100 µL of the diluted compound or media control to the wells.

-

Incubate the plate for 72 hours at 37°C.

-

Gently wash the cells with PBS.

-

Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plate with water to remove the excess stain and allow it to air dry.

-

Add 100 µL of methanol or solubilization buffer to each well to dissolve the stain.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the CC50 value from the dose-response curve.

Visualizations

Caption: Mechanism of Action of this compound.

Caption: Plaque Reduction Antiviral Assay Workflow.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Olgotrelvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olgotrelvir (formerly STI-1558) is a novel, orally bioavailable antiviral agent demonstrating potent activity against SARS-CoV-2. It functions as a prodrug, rapidly converting to its active form, AC1115, in plasma. AC1115 exhibits a dual mechanism of action, inhibiting both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication, and human cathepsin L, a host protease critical for viral entry into host cells. This dual-pronged attack on the viral life cycle presents a promising strategy to combat COVID-19, potentially reducing the likelihood of drug resistance.

These application notes provide detailed protocols for conducting cell-based assays to evaluate the antiviral efficacy of this compound and its active metabolite. The described methods, including the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Neutralization Test (PRNT), are fundamental techniques for determining key antiviral parameters such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

Mechanism of Action of this compound

This compound's active form, AC1115, targets two critical points in the SARS-CoV-2 life cycle:

-

Inhibition of Viral Entry: AC1115 inhibits human cathepsin L (CTSL), a host cysteine protease located in the endosomes. Cathepsin L is crucial for the proteolytic cleavage of the SARS-CoV-2 spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By blocking CTSL, AC1115 effectively hinders viral entry into host cells.

-

Inhibition of Viral Replication: AC1115 is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a viral enzyme responsible for cleaving the viral polyproteins into individual functional proteins required for the assembly of the viral replication-transcription complex. Inhibition of Mpro halts viral replication, preventing the production of new viral particles.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound's active form, AC1115, against various SARS-CoV-2 variants.

Table 1: Antiviral Activity (EC50) of AC1115 in Vero E6 Cells

| SARS-CoV-2 Variant | EC50 (µM) |

| WA-1 | 1.0[1] |

| Omicron BA.5 | 0.8[1] |

| WA-1, Alpha, Beta, Delta, Lambda, Gamma (average) | 0.28 - 4.26 |

Table 2: Antiviral Activity (EC50) of AC1115 in Differentiated Normal Human Bronchial Epithelial Cells

| SARS-CoV-2 Variant | EC50 (nM) |

| Omicron BA.5 | < 41[1] |

Table 3: Inhibitory Activity (IC50) of AC1115 against Target Enzymes

| Target Enzyme | IC50 |

| SARS-CoV-2 Mpro (WA-1) | 2.7 nM[1] |

| SARS-CoV-2 Mpro (Omicron) | 14.3 nM[1] |

| Human Cathepsin L | 27.4 pM[1] |

Table 4: Cytotoxicity (CC50) and Selectivity Index (SI)

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Related Compound* | Vero E6 | 7.21 | 1.78 (based on EC50 of 4.05 µM) |

*Data for a related compound from the same patent series as this compound.

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

SARS-CoV-2 virus stock (e.g., WA-1 or other variants of interest)

-

This compound (or AC1115)

-

96-well cell culture plates

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Citrate buffer (0.1 M, pH 4.2)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend Vero E6 cells in complete DMEM.

-

Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a series of 2-fold serial dilutions of this compound in DMEM with 2% FBS. It is recommended to test a wide range of concentrations (e.g., from 100 µM to 0.1 µM).

-

-

Infection and Treatment:

-

Remove the growth medium from the cell plates.

-

Add 100 µL of the prepared compound dilutions to the respective wells. Include a "cells only" control (no virus, no compound) and a "virus control" (virus, no compound).

-

Add 100 µL of SARS-CoV-2 diluted in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of 0.01.

-

For the cytotoxicity assay (CC50 determination), a parallel plate should be prepared with the same compound dilutions but without the addition of the virus.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

-

Cell Viability Assessment (Crystal Violet Staining):

-

Carefully remove the medium from the wells.

-

Gently wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells by adding 100 µL of 4% paraformaldehyde for 20 minutes.

-

Remove the paraformaldehyde and stain the cells with 100 µL of 0.5% Crystal Violet solution for 15 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 100 µL of 0.1 M citrate buffer per well.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the "cells only" control.

-

The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced CPE.

-

The CC50 value is the concentration of the compound that reduces the viability of uninfected cells by 50%.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

-

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

-

Vero E6 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

SARS-CoV-2 virus stock

-

This compound (or AC1115)

-

6-well or 12-well cell culture plates

-

Agarose or methylcellulose for overlay

-

Crystal Violet staining solution

Protocol:

-

Cell Seeding:

-

Seed Vero E6 cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.

-

-

Compound-Virus Incubation:

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Mix each compound dilution with an equal volume of SARS-CoV-2 virus suspension (containing approximately 100 plaque-forming units, PFU).

-

Incubate the mixture for 1 hour at 37°C.

-

-

Infection:

-

Wash the Vero E6 cell monolayers with PBS.

-

Inoculate the cells with 200 µL of the compound-virus mixture.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay:

-

After the incubation, remove the inoculum and overlay the cell monolayer with 2 mL of a semi-solid medium (e.g., DMEM containing 2% FBS and 0.8% low-melting-point agarose or 1.2% methylcellulose).

-

-

Incubation for Plaque Formation:

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

-

-

Plaque Visualization:

-

After the incubation period, fix the cells with 4% paraformaldehyde for 1 hour.

-

Remove the overlay and stain the cell monolayer with 0.5% Crystal Violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

-

Conclusion

The provided protocols for CPE and PRNT assays offer robust and reliable methods for evaluating the in vitro antiviral activity of this compound. The quantitative data presented demonstrates the potent and broad-spectrum activity of its active metabolite, AC1115, against various SARS-CoV-2 variants. The dual mechanism of action, targeting both viral entry and replication, makes this compound a promising candidate for further development as a COVID-19 therapeutic. Researchers utilizing these protocols will be able to generate critical data for the preclinical assessment of this and other novel antiviral compounds.

References

Application Notes and Protocols for Olgotrelvir Experiments in Vero E6 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Vero E6 cell line in preclinical evaluations of Olgotrelvir, an oral antiviral agent. The protocols detailed below are essential for assessing the compound's antiviral efficacy and cytotoxicity against SARS-CoV-2.

Introduction to this compound and the Vero E6 Cell Line

This compound (formerly STI-1558) is a promising oral antiviral candidate for the treatment of COVID-19. It functions as a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for viral replication, and the human host cell enzyme, cathepsin L, which is involved in viral entry into cells.[1][2][3][4] This dual mechanism of action suggests a high barrier to the development of viral resistance. This compound is a prodrug that is converted to its active form, AC1115, in the body.[3]

The Vero E6 cell line, derived from the kidney of an African green monkey, is a widely used and accepted model for the in vitro study of various viruses, including SARS-CoV-2. These cells are particularly susceptible to SARS-CoV-2 infection due to their expression of the ACE2 receptor, which the virus uses for cell entry. However, it is important to note that Vero cells can express high levels of the P-glycoprotein (P-gp) multidrug transporter, which may efflux certain antiviral compounds.[5][6] For compounds that are P-gp substrates, the use of a P-gp inhibitor or a Vero E6 cell line with a P-gp gene knockout may be necessary to obtain accurate antiviral activity measurements.[5][6]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and its active metabolite, AC1115, against various SARS-CoV-2 variants in Vero E6 cells.

Table 1: Antiviral Activity (EC50) of this compound in Vero E6 Cells

| SARS-CoV-2 Variant | EC50 (µM) |

| WA-1 | 0.28 - 4.26 |

| Alpha | 0.28 - 4.26 |

| Beta | 0.28 - 4.26 |

| Gamma | 0.28 - 4.26 |

| Delta | 0.28 - 4.26 |

| Lambda | 0.28 - 4.26 |

Source:[2]

Table 2: Antiviral Activity (EC50) of AC1115 (Active Metabolite) in Vero E6 Cells

| SARS-CoV-2 Variant | EC50 (µM) |

| WA-1 | 1 |

| Omicron BA.5 | 0.8 |

Source:

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound in Vero E6 cells are provided below.

Protocol 1: Vero E6 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the Vero E6 cell line to ensure optimal health and suitability for antiviral assays.

-

Materials:

-

Vero E6 cells (ATCC® CRL-1586™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75, T-150)

-

Cell culture plates (6-well, 12-well, 96-well)

-

Humidified incubator (37°C, 5% CO2)

-

-

Procedure:

-

Culture Vero E6 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 3-4 days or when they reach 80-90% confluency.

-

To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 5-10 minutes at 37°C to detach the cells.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed new flasks or plates at the desired density.

-

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability.

-

Materials:

-

Vero E6 cells

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

-

-

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[7]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the different concentrations of the compound. Include untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

-

Protocol 3: Antiviral Activity Assay (EC50 Determination) using Plaque Reduction Assay

This protocol measures the concentration of this compound that inhibits viral plaque formation by 50%.

-

Materials:

-

Confluent monolayer of Vero E6 cells in 6-well plates

-

SARS-CoV-2 viral stock of known titer (Plaque Forming Units/mL)

-

This compound stock solution

-

Infection medium (DMEM with 2% FBS)

-

Overlay medium (e.g., DMEM with 1.5% agarose or methylcellulose)[7]

-

Fixing solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)[8]

-

-

Procedure:

-

Prepare a confluent monolayer of Vero E6 cells in 6-well plates.[7]

-

Prepare serial dilutions of the SARS-CoV-2 virus stock.

-

Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C.[7]

-

During the infection, prepare serial dilutions of this compound in the overlay medium.

-

After the 1-hour incubation, remove the viral inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control well with no compound.

-

Incubate the plates at 37°C for 72 hours or until plaques are visible.[7]

-

Fix the cells with 10% formaldehyde for at least 1 hour.[9]

-

Remove the overlay and stain the cells with 0.1% crystal violet solution for 15-20 minutes.[8]

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

-

Protocol 4: Antiviral Activity Assay (EC50 Determination) using qRT-PCR

This protocol quantifies the reduction in viral RNA as a measure of antiviral activity.

-

Materials:

-

Vero E6 cells in 12-well or 24-well plates

-

SARS-CoV-2 viral stock

-

This compound stock solution

-

Infection medium

-

RNA extraction kit

-

qRT-PCR reagents (primers, probes, reverse transcriptase, polymerase)

-

Real-time PCR instrument

-

-

Procedure:

-

Seed Vero E6 cells in 12-well or 24-well plates and grow to confluency.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.[10]

-

Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[10][11]

-

After a 1-hour infection period, remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.[12]

-